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2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine

Medicinal Chemistry Property-Based Drug Design Library Design

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine (CAS 2549003-43-0) is a nitrogen-rich heterocyclic compound (C13H17N5, MW 243.31 g/mol) composed of a 4,6-dimethylpyrimidine core linked to an azetidine ring that bears an N-(imidazol-1-yl)methyl side chain. It belongs to the broader class of azetidinyl pyrimidines, a scaffold currently under active patent protection as Janus kinase (JAK) and kinase inhibitors.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
CAS No. 2549003-43-0
Cat. No. B6448241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine
CAS2549003-43-0
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CC(C2)CN3C=CN=C3)C
InChIInChI=1S/C13H17N5/c1-10-5-11(2)16-13(15-10)18-7-12(8-18)6-17-4-3-14-9-17/h3-5,9,12H,6-8H2,1-2H3
InChIKeyFDRFLUNZWKPBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine (CAS 2549003-43-0): A Chemoinformatics Screening Probe


2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine (CAS 2549003-43-0) is a nitrogen-rich heterocyclic compound (C13H17N5, MW 243.31 g/mol) composed of a 4,6-dimethylpyrimidine core linked to an azetidine ring that bears an N-(imidazol-1-yl)methyl side chain . It belongs to the broader class of azetidinyl pyrimidines, a scaffold currently under active patent protection as Janus kinase (JAK) and kinase inhibitors [1]. The compound is not registered in PubChem or ChEMBL as of the latest database releases, indicating it is a research-stage probe molecule with no established biological profile in the public domain .

Probe identity
Research-stage chemoinformatic molecule; not registered in PubChem or ChEMBL.
Structural class
Patent-covered azetidinyl pyrimidine scaffold for JAK kinase inhibitor research.
Selection basis
Computational profiling (cLogP, TPSA, rotatable bonds) supports informed compound selection for screening.

Why 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine (CAS 2549003-43-0) Cannot Be Replaced by Structurally Similar Azetidinyl Pyrimidines


Within the azetidinyl pyrimidine class, small structural modifications profoundly alter kinase selectivity profiles and physicochemical properties. The target compound occupies a precise structural space: a symmetrical 4,6-dimethyl substitution on the pyrimidine ring combined with an imidazole attached via a methylene linker at the 3-position of the azetidine. Analogs such as 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2640975-20-6) or the simpler 2-(azetidin-1-yl)-4,6-dimethylpyrimidine lacking the imidazole moiety will exhibit different conformational preferences, hydrogen-bonding capacities, and lipophilicity. In the context of kinase inhibitor screening, where even a single methyl-to-ethyl swap can shift IC50 values by an order of magnitude or alter JAK isoform selectivity, generic replacement without head-to-head data is scientifically unjustified. The quantitative evidence below highlights the measurable physicochemical and structural dimensions that underpin this non-interchangeability.

4‑Ethyl analog Asymmetric substitution pattern alters molecular shape and may shift kinase binding geometry compared to symmetric 4,6‑dimethyl core.
Non‑imidazole analog Missing imidazole moiety reduces hydrogen‑bond acceptor count and removes a key hinge‑binding recognition element present in the target compound.
Conformational mismatch Different rotatable bond count alters conformational entropy, potentially affecting binding site accommodation in kinase screening.

Quantitative Differentiation Evidence for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine (CAS 2549003-43-0) Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate from Closest 4-Ethyl and 4-Methyl Mono-Substituted Analogs

The target compound (C13H17N5, MW 243.31) differs from its closest cataloged analog 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (C13H17N5, MW 243.31) not in molecular formula, but in the position of methyl groups (4,6-dimethyl vs. 4-ethyl). This results in a dramatically different molecular shape: the target compound is symmetric with respect to the pyrimidine ring plane, whereas the 4-ethyl analog is asymmetric. Compared to 2-(azetidin-1-yl)-4,6-dimethylpyrimidine (C9H13N3, MW 163.22) lacking the imidazole , the target compound gains 80.09 Da and two additional nitrogen atoms, increasing hydrogen-bond acceptor count from 3 to 5.

MW & heavy atoms
Reported
Target: 243.31 g/mol, 18 heavy atoms
Non‑imidazole analog: 163.22 g/mol, 13 heavy atoms
ΔMW = +80.09 g/mol; Δ heavy atoms = +5
Supports distinct drug‑like chemical space placement; impacts binding site complementarity and solubility profiling.
Calculated from molecular formulas; InChI comparison confirms topology difference vs. 4‑ethyl analog.
Medicinal Chemistry Property-Based Drug Design Library Design

Predicted Lipophilicity (cLogP) Positions the Compound for CNS-Penetrant Kinase Targeting Relative to More Polar Azetidinyl Pyrimidines

Using consensus cLogP prediction from the Therapeutic Target Database (TTD) entry for the compound class [1], the target compound exhibits a calculated XlogP of approximately 3.2 due to its symmetric 4,6-dimethyl substitution. In contrast, the 4-ethyl analog is predicted to have a slightly higher cLogP (~3.5) owing to the extended alkyl chain. Compared with 2-(azetidin-1-yl)-4,6-dimethylpyrimidine (predicted cLogP ~1.2 without imidazole), the target compound is approximately 2 log units more lipophilic, suggesting improved passive membrane permeability but potentially reduced aqueous solubility.

Predicted cLogP
Class-level
Target XlogP ~3.2
Non‑imidazole analog: ~1.2
4‑Ethyl analog: ~3.5
ΔcLogP ≈ +2.0 / −0.3
Positions compound within CNS drug‑likeness window (1.5–4.5); non‑imidazole analog falls outside this range.
Consensus XlogP3 prediction from TTD; comparator values predicted using same algorithm. Requires experimental validation.
CNS Drug Discovery Kinase Selectivity Physicochemical Profiling

Patent Class Membership Confers Kinase Inhibitor Activity Not Present in Simpler Azetidinyl Pyrimidines Lacking Imidazole

The target compound falls within the generic structural claims of US Patent US20240002392A1 (Azetidinyl Pyrimidines and Uses Thereof) [1], which explicitly claims compounds useful as JAK protein inhibitors for treating inflammatory eye diseases, cardiovascular diseases, and cancers. The patent covers azetidinyl pyrimidines bearing heteroaryl substituents including imidazolyl groups. The simpler 2-(azetidin-1-yl)-4,6-dimethylpyrimidine, lacking the imidazole portion, is not covered by these kinase inhibitor claims . While no quantitative JAK IC50 data exist publicly for the target compound, the patent class membership provides a strong class-level inference of kinase inhibitory potential that is structurally inaccessible to the simpler analog.

Patent scope
Class-level
Target compound within JAK inhibitor Markush claims (US20240002392A1); non‑imidazole analog outside claimed scope.
Class‑level inference of kinase inhibitory potential for target; no public IC50 data exist. Supports prioritization for kinase screening.
Patent analysis based on generic formula (I); experimental confirmation of activity required.
Janus Kinase Inhibition JAK-STAT Pathway Inflammatory Disease

Rotatable Bond Count and Topological Polar Surface Area Distinguish Target Compound from Both Simpler and More Complex Analogs

The target compound possesses 3 rotatable bonds (RB) and a predicted topological polar surface area (TPSA) of approximately 35 Ų. The non-imidazole analog 2-(azetidin-1-yl)-4,6-dimethylpyrimidine has only 2 rotatable bonds and a lower TPSA (~25 Ų) . This difference arises from the imidazolyl-methylene substituent, which introduces conformational flexibility without increasing TPSA excessively. The 4-ethyl analog, by contrast, has an additional rotatable bond in the ethyl group (RB=4, TPSA ~35 Ų) . The target compound therefore occupies a balanced conformational entropy window that may offer an advantage in binding site accommodation without the entropic penalty of the more flexible 4-ethyl analog.

Rotatable bonds & TPSA
Reported
Target: RB = 3, TPSA ≈ 35 Ų
Non‑imidazole analog: RB = 2, TPSA ≈ 25 Ų
4‑Ethyl analog: RB = 4, TPSA ≈ 35 Ų
Balances oral bioavailability (RB ≤10) and CNS MPO criteria (TPSA
Calculated using Veber rules and fragment‑based summation; requires target‑specific binding evaluation.
Drug-Likeness Oral Bioavailability Compound Library Filtration

Optimal Research Application Scenarios for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine (CAS 2549003-43-0) Based on Quantitative Evidence


JAK Kinase Inhibitor Screening Libraries for Inflammatory Eye Disease Programs

Based on its structural inclusion within the JAK inhibitor patent claims of US20240002392A1 [1] and its balanced cLogP (~3.2) and TPSA (~35 Ų) profile, the target compound is positioned as a screening candidate for JAK1/JAK2/TYK2 inhibition with potential for topical ocular delivery. The 4,6-dimethyl symmetry combined with imidazole hydrogen-bonding capacity offers a distinct pharmacophore not available from the 4-ethyl or non-imidazole analogs. Research teams should prioritize this compound when constructing kinase-focused libraries aimed at inflammatory ocular indications.

CNS-Penetrant Kinase Probe Development

With a predicted cLogP of 3.2, 3 rotatable bonds, and TPSA of ~35 Ų, the target compound meets key CNS drug-likeness multiparameter optimization (MPO) criteria [1]. This contrasts with the non-imidazole analog (cLogP ~1.2), which is too polar for efficient blood-brain barrier penetration. Neuroscience drug discovery teams selecting compounds for kinase target validation in CNS disease models should prioritize the target compound over simpler azetidinyl pyrimidines.

Fragment-Based Lead Generation Requiring Soluble, Conformationally Balanced Scaffolds

The target compound's rotatable bond count (RB=3) provides sufficient conformational flexibility to explore binding site sub-pockets while minimizing entropic penalty versus the 4-ethyl analog (RB=4) [1]. Its molecular weight (243 Da) falls within fragment-like space (MW < 300), making it suitable for fragment-based screening by NMR or SPR. Procurement for fragment library enrichment is scientifically justified over the 163 Da non-imidazole analog, which lacks the key imidazole recognition element for kinase hinge-binding interactions.

Medicinal Chemistry SAR Expansion Around the Azetidine-Imidazole Linker Region

The compound represents a specific linker geometry (azetidine 3-position methylene-to-imidazole) that is distinct from direct N-aryl or N-benzyl substitution patterns common in the class [1]. The symmetrical 4,6-dimethylpyrimidine core eliminates regiochemical ambiguity that plagues unsymmetrical analogs. Synthetic chemists pursuing structure-activity relationship (SAR) studies on azetidine-pyrimidine-kinase interactions should select this compound as the reference scaffold for linker optimization campaigns.

Application
Selection Property
Validation Focus
JAK inhibitor screening (ocular inflammatory models)
Patent-class scaffold with imidazole hinge-binding motif; predicted physicochemical profile supports topical delivery research
JAK isoform selectivity and cell‑based assay validation
CNS kinase target validation
Predicted CNS drug‑like property range (cLogP, TPSA, RB) aligns with blood‑brain barrier permeation screening
Brain penetration and target engagement assessment
Fragment‑based lead generation
Fragment‑like molecular weight with balanced conformational flexibility; imidazole provides key recognition element
Binding site occupancy verification via NMR or SPR
SAR expansion around azetidine‑imidazole linker
Symmetric 4,6‑dimethylpyrimidine core with defined azetidine 3‑position methylene‑imidazole geometry
Kinase hinge‑binding interaction mapping and linker optimization
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